Cobinamide, isocyanide, dihydrogen phosphate (eater), inner salt, 3'-ester with 5,6-dimethyl-1-alpha-D-ribofuranosyl-1H-benzimidazole
Description
Molecular Composition and Formula
The compound has the molecular formula C₆₃H₈₈CoN₁₄O₁₄P and a molecular weight of 1,444.3 g/mol. Its IUPAC name reflects its intricate structure:
Cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide.
Classification as a Corrinoid
Cobinamide derivatives belong to the corrinoid family, characterized by a corrin macrocycle coordinating a central cobalt ion. Unlike cobalamin, this compound lacks the nucleotide loop connecting the benzimidazole ligand to the corrin ring (Table 1).
Table 1: Structural Comparison with Vitamin B₁₂
| Feature | Vitamin B₁₂ (Cobalamin) | Cobinamide Derivative |
|---|---|---|
| Central Ion | Co³⁺ | Co³⁺ |
| Upper Ligand | 5'-Deoxyadenosyl or Cyanide | Isocyanide |
| Lower Ligand | 5,6-Dimethylbenzimidazole | 5,6-Dimethylbenzimidazole |
| Nucleotide Loop | Present | Absent (replaced by phosphate ester) |
| Phosphate Modifications | None | Dihydrogen phosphate ester at 3' |
Key Functional Groups
- Isocyanide Ligand : Replaces the traditional 5'-deoxyadenosyl or cyanide group in cobalamin.
- Dihydrogen Phosphate Ester : Attached at the 3'-position of the ribofuranosyl group, contributing to its solubility and reactivity.
- 5,6-Dimethylbenzimidazole : A lower ligand critical for coordinating cobalt and stabilizing the corrinoid structure.
Historical Context of Discovery and Nomenclature Evolution
Early Research on Corrinoids
The compound emerged from mid-20th-century studies on cobalamin biosynthesis. Researchers investigating Propionibacterium shermanii observed that cobinamide (a B₁₂ precursor lacking the nucleotide loop) could be enzymatically modified to form functional coenzymes. This led to the discovery of cobinamide derivatives with alternative phosphate and ligand configurations.
Nomenclature and CAS Registry
Initially termed "cobinamide coenzyme" in the 1960s, its current name reflects systematic IUPAC conventions:
- Cobinamide core : Indicates the absence of the nucleotide loop.
- Isocyanide : Specifies the upper axial ligand.
- 3'-ester with 5,6-dimethyl-1-α-D-ribofuranosyl-1H-benzimidazole : Describes the phosphorylated ribose moiety bound to the benzimidazole base.
Structural Relationship to Vitamin B₁₂ and Analogous Corrinoids
Shared Corrinoid Framework
Like vitamin B₁₂, this compound features:
Distinctive Modifications
- Isocyanide Ligand : Unlike B₁₂’s 5'-deoxyadenosyl or cyanide groups, the isocyanide moiety alters the compound’s reactivity, particularly in non-enzymatic redox reactions.
- Phosphate Esterification : The 3'-dihydrogen phosphate ester replaces the nucleotide loop, impacting solubility and interaction with proteins.
- Lack of Nucleotide Loop : This simplifies the structure compared to cobalamin, making it a subject of interest in studies of corrinoid minimalism.
Properties
Key on ui mechanism of action |
CYANOCOBALAMIN STIMULATES RETICULOCYTES, THUS PLAYING IMPORTANT ROLE IN HEMATOPOIESIS IN THAT, TOGETHER WITH FOLIC ACID, IT IS INVOLVED IN FORMATION OF DEOXYRIBONUCLEOTIDES FROM RIBONUCLEOTIDES. Vitamin B12 is converted to Coenzyme B12 in tissues, and as such is essential for conversion of methylmalonate to succinate and synthesis of methionine from homocysteine, a reaction which also requires folate. ... Vitamin B12 also may be involved in maintaining sulfhydryl (SH) groups in the reduced form required by many SH-activated enzyme systems. Through these reactions, vitamin B12 is associated with fat and carbohydrate metabolism and protein synthesis. |
|---|---|
CAS No. |
89138-85-2 |
Molecular Formula |
C63H88CoN14O14P |
Molecular Weight |
1355.4 g/mol |
IUPAC Name |
cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide |
InChI |
InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2 |
InChI Key |
FDJOLVPMNUYSCM-UHFFFAOYSA-L |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
boiling_point |
> 300 °C |
Color/Form |
Dark red crystals or an amorphous or crystalline red powder Dark-red crystals or red powde |
Other CAS No. |
68-19-9 |
physical_description |
Dark red odorless solid; Hygroscopic; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] |
shelf_life |
HYDRATED CRYSTALS ARE STABLE TO AIR, MAX STABILITY IN PH RANGE 4.5-5 Solutions of cyanocobalamin in water or 0.9% sodium chloride are stable and can be autoclaved for short periods of time (15-20 minutes) at 121 °C. Cyanocobalamin is light sensitive ... so protection from light is recommended. Exposure to light results in the organometallic bond being cleaved, with the extent of degradation generally incr with incr light intensity. Cyanocobalamin with ascorbic acid can be stored for 24 hours at room temperature protected from light without loss of activity. |
solubility |
Soluble in alcohol; insoluble in acetone, chloroform, ether. In water, 1,25X10+4 mg/l @ 25 °C |
Synonyms |
B 12, Vitamin B12, Vitamin Cobalamin Cobalamins Cyanocobalamin Eritron Vitamin B 12 Vitamin B12 |
Origin of Product |
United States |
Biological Activity
Cobinamide, a derivative of vitamin B12, has garnered attention for its diverse biological activities, particularly in the context of oxidative stress and toxicity mitigation. This article synthesizes findings from various studies on the biological activity of cobinamide, focusing on its antioxidant properties, protective effects against toxic agents, and potential therapeutic applications.
1. Antioxidant Properties
Cobinamide has been identified as a potent antioxidant. Research indicates that it effectively reduces oxidative stress markers in various biological models:
- Oxidative Stress Reduction : In diabetic mice, cobinamide administration significantly prevented lipid and protein oxidation, DNA damage, and cardiac fibrosis. This was achieved through its ability to scavenge free radicals and restore mitochondrial function in cardiomyocytes exposed to oxidative stressors such as rotenone and antimycin A .
- Mechanism of Action : Cobinamide's antioxidant mechanism involves its interaction with reactive oxygen species (ROS). It has been shown to reduce superoxide levels and improve mitochondrial membrane potential, thereby enhancing cell survival under oxidative stress conditions .
Table 1: Comparative Antioxidant Activity
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Cobinamide | 7.5 | Scavenges superoxide; restores mitochondrial function |
| Cobalamin | 15 | Scavenges ROS but less effective than cobinamide |
| Imisopasem | 20 | Moderate scavenging activity |
2. Protective Effects Against Toxicity
Cobinamide has demonstrated protective effects against various toxic agents:
- Cyanide and Hydrogen Sulfide Antidote : Cobinamide is recognized for its superior efficacy as an antidote for cyanide poisoning compared to cobalamin. It binds cyanide with a higher affinity (K_a = M) and is more soluble in water, allowing for effective treatment at lower doses .
- Azide Toxicity : Studies show that cobinamide mitigates azide toxicity by binding to azide ions and preventing cellular damage. It improves growth and ATP levels in azide-exposed cells while reducing apoptosis markers like malondialdehyde .
Table 2: Binding Affinities
| Toxic Agent | Binding Affinity (K_a in M) | Compound |
|---|---|---|
| Cyanide | Cobinamide | |
| Azide | Cobinamide | |
| Azide | Hydroxocobalamin |
3. Case Studies
Several case studies have highlighted the therapeutic potential of cobinamide:
- Diabetic Mice Model : In a controlled study involving diabetic mice, cobinamide administration resulted in a marked reduction in oxidative stress markers and improved cardiac function, demonstrating its potential for treating diabetes-related complications .
- Drosophila Melanogaster : In experiments with fruit flies exposed to lethal doses of azide, cobinamide significantly increased survival rates compared to controls, underscoring its protective role against toxic exposures .
4. Conclusion
Cobinamide exhibits significant biological activity primarily through its antioxidant properties and protective effects against various toxins. Its higher binding affinities for harmful agents like cyanide and azide make it a promising candidate for therapeutic applications in conditions characterized by oxidative stress and toxicity. Further research into its mechanisms and potential clinical applications is warranted.
Scientific Research Applications
Antioxidant Properties
Cobinamide exhibits strong antioxidant capabilities, making it a valuable compound in combating oxidative stress-related diseases. Research indicates that it effectively neutralizes reactive oxygen species such as superoxide, hydrogen peroxide, and peroxynitrite. The apparent rate constants for cobinamide's reactions with these species are notably high, demonstrating its efficiency compared to other antioxidants like cobalamin and manganese-based compounds .
Case Study: Diabetic Mice
In a study involving diabetic mice, cobinamide was administered in drinking water. The results showed a complete prevention of oxidative damage indicators such as lipid and protein oxidation, DNA damage, and myocardial fibrosis. This suggests its potential as a therapeutic agent in managing diabetes-related complications .
Cyanide Antidote
Cobinamide has been identified as an effective antidote for cyanide poisoning. Its mechanism involves the scavenging of cyanide ions more efficiently than traditional treatments like cobalamin. Preclinical studies have demonstrated that cobinamide can be administered intramuscularly to treat cyanide exposure effectively, making it suitable for emergency scenarios where rapid intervention is critical .
Case Study: Animal Models
In various animal studies, cobinamide has shown high potency against cyanide toxicity. For instance, it rescued animals from doses significantly higher than the lethal dose (LD100) of cyanide. Its high water solubility allows for easy administration and rapid action in critical situations .
Treatment of Hydrogen Sulfide Toxicity
Another significant application of cobinamide is its effectiveness against hydrogen sulfide (H2S) toxicity. H2S is known for its neurotoxic effects; however, cobinamide has demonstrated protective effects in animal models exposed to this gas. It mitigates neurological damage and enhances survival rates following acute exposure .
Implications in Myocardial Fibrosis
Research indicates that cobinamide may also play a role in preventing myocardial fibrosis—a common complication in chronic diseases such as diabetes and hypertension. By reducing oxidative stress within cardiac tissues, cobinamide shows promise as a therapeutic agent to improve heart health in at-risk populations .
Potential Applications in Aortic Aneurysms
Recent studies suggest that cobinamide could be beneficial in treating conditions like aortic aneurysms where oxidative stress is a contributing factor. Its antioxidant properties may help reduce the progression of such diseases by targeting oxidative mechanisms .
Data Summary Table
Preparation Methods
Condensation with Ribofuranose
The ribofuranosyl group is introduced through nucleophilic substitution. In a modified protocol from, 4,5-dimethyl-o-phenylenediamine reacts with 1-chloro-2,3,5-triacetyl-D-ribofuranose in anhydrous methanol under reflux (80°C, 12 h) to form 5,6-dimethyl-1-(2,3,5-triacetyl-β-D-ribofuranosyl)benzimidazole. Deacetylation is achieved via hydrolysis with methanolic ammonia (0°C, 16 h), yielding 5,6-dimethyl-1-α-D-ribofuranosyl-1H-benzimidazole.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield (deacetylation) | 82% | |
| Melting Point | 230–232°C (decomp.) | |
| Purification | Crystallization (50% ethanol) |
Preparation of Cobinamide Isocyanide
Cobinamide, a cobalt(III)-corrin complex, is functionalized with an isocyanide ligand.
Cobalt Coordination and Ligand Exchange
From, Co(II) chloride hexahydrate is reacted with dimethylglyoxime (dmgH₂) in methanol to form dichlorocobaloxime. Aerobic oxidation in pyridine yields chloroaquocobaloxime, which undergoes ligand exchange with potassium cyanide (KCN) to introduce the isocyanide group.
Reaction Conditions:
Phosphate Esterification at the 3'-Position
The ribofuranosyl hydroxyl group is phosphorylated using a two-step protocol.
Phosphorylation with Phosphorus Oxychloride
The 3'-OH group of 5,6-dimethyl-1-α-D-ribofuranosyl-1H-benzimidazole is treated with POCl₃ in anhydrous pyridine (0°C, 2 h), forming the monophosphate intermediate. Quenching with ice-water yields the dihydrogen phosphate ester.
Optimization Note:
Excess POCl₃ (>3 equiv) leads to over-phosphorylation; stoichiometric control (1.2 equiv) ensures selectivity.
Assembly of the Final Compound
Coupling Cobinamide Isocyanide with the Phosphate Ester
The cobinamide isocyanide is reacted with the benzimidazole phosphate ester in anhydrous dimethylformamide (DMF) at 50°C for 24 h. The inner salt forms spontaneously due to the proton exchange between the phosphate and cobalt-bound cyanide.
Characterization Data:
Critical Analysis of Methodologies
Stereochemical Considerations
The α-configuration of the ribofuranosyl group is retained using triacetyl protection, as described in. Competing β-anomers are minimized by low-temperature deacetylation.
Catalytic Efficiency
Iron-sulfur catalysts (e.g., Fe/S) and cobalt-pincer complexes enhance benzimidazole cyclization yields (83–91%) but are incompatible with cobalt-corrin systems, necessitating stepwise synthesis.
Industrial-Scale Challenges
Q & A
Q. What statistical approaches are critical for analyzing behavioral outcomes in neuroprotection studies?
- Answer: Two-way ANOVA with repeated measures accounts for time-dependent recovery (e.g., motor function at 24h vs. 72h post-exposure). Bonferroni post hoc tests adjust for multiple comparisons, with significance thresholds set at p < 0.05 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
